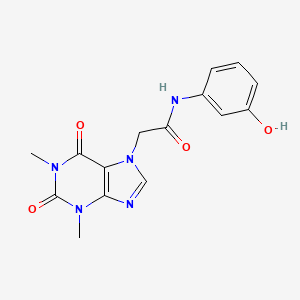
5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)aniline, commonly known as DETA NONOate, is a chemical compound that has been widely used in scientific research as a nitric oxide donor. Nitric oxide (NO) is a signaling molecule that plays a critical role in various physiological and pathological processes in the human body. DETA NONOate is a potent NO donor that has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, cancer, and inflammation.
Wirkmechanismus
DETA 5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)aniline5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)anilineate releases 5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)aniline in a controlled and sustained manner, which can activate various signaling pathways in the human body. This compound activates the soluble guanylate cyclase (sGC) enzyme, which leads to the production of cyclic guanosine monophosphate (cGMP). cGMP is a secondary messenger that regulates various physiological processes, including vasodilation, platelet aggregation, and smooth muscle relaxation.
Biochemical and physiological effects:
DETA 5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)aniline5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)anilineate has been shown to have various biochemical and physiological effects in the human body. It can induce vasodilation, which can improve blood flow and reduce blood pressure. It can also inhibit platelet aggregation, which can reduce the risk of blood clots. DETA 5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)aniline5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)anilineate has also been shown to have anti-inflammatory effects, which can reduce inflammation in various tissues and organs.
Vorteile Und Einschränkungen Für Laborexperimente
DETA 5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)aniline5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)anilineate has several advantages for lab experiments. It is a potent and selective 5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)aniline donor that can be used to study the effects of this compound on various physiological processes. It can also be used to investigate the potential therapeutic applications of this compound in various diseases. However, DETA 5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)aniline5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)anilineate has some limitations for lab experiments. It can be unstable and decompose rapidly, which can affect the accuracy and reproducibility of the experiments. It can also have cytotoxic effects at high concentrations, which can limit its use in cell culture studies.
Zukünftige Richtungen
DETA 5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)aniline5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)anilineate has great potential for future research in various fields. One potential direction is to investigate its therapeutic applications in cardiovascular diseases, such as hypertension, atherosclerosis, and heart failure. Another direction is to study its effects on cancer cells and its potential as an anti-cancer agent. Additionally, DETA 5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)aniline5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)anilineate can be used to investigate the role of 5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)aniline in various physiological and pathological processes, such as inflammation, oxidative stress, and neurodegenerative diseases. Further research is needed to fully understand the potential of DETA 5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)aniline5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)anilineate and its applications in various fields of research.
Conclusion:
In conclusion, DETA 5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)aniline5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)anilineate is a potent this compound donor that has been extensively studied for its potential therapeutic applications in various diseases. It releases this compound in a controlled and sustained manner, which can activate various signaling pathways in the human body. DETA 5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)aniline5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)anilineate has several advantages for lab experiments, but also has some limitations. Future research is needed to fully understand the potential of DETA 5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)aniline5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)anilineate and its applications in various fields of research.
Synthesemethoden
DETA 5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)aniline5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)anilineate can be synthesized by reacting 2-nitro-5-(3,5-dimethyl-1-piperazinyl)aniline with 2-chloroethyl phenoxyacetate in the presence of a base, such as sodium carbonate. The reaction yields DETA 5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)aniline5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)anilineate as a yellow solid.
Wissenschaftliche Forschungsanwendungen
DETA 5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)aniline5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)anilineate has been widely used in scientific research as a nitric oxide donor. Nitric oxide is a signaling molecule that plays a critical role in various physiological and pathological processes in the human body. DETA 5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)aniline5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)anilineate has been studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, cancer, and inflammation.
Eigenschaften
IUPAC Name |
5-(3,5-dimethylpiperazin-1-yl)-2-nitro-N-(2-phenoxyethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-15-13-23(14-16(2)22-15)17-8-9-20(24(25)26)19(12-17)21-10-11-27-18-6-4-3-5-7-18/h3-9,12,15-16,21-22H,10-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGZFJXEGLRVGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C2=CC(=C(C=C2)[N+](=O)[O-])NCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4994595.png)
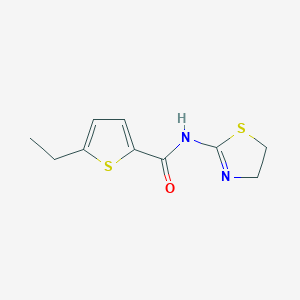
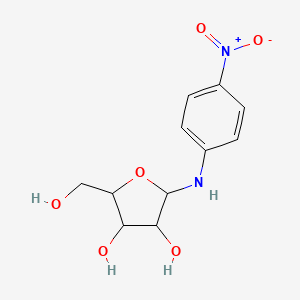
![3-allyl-5-[(5-bromo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4994607.png)
![3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-2-butanone](/img/structure/B4994609.png)
![3-methyl-4-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4994610.png)
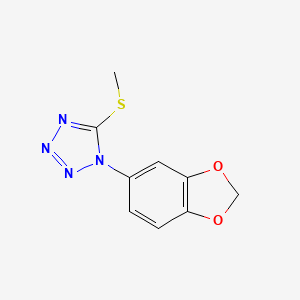
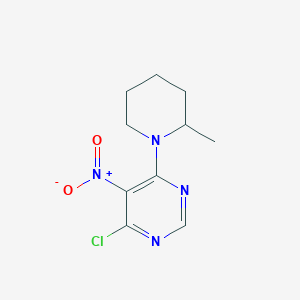
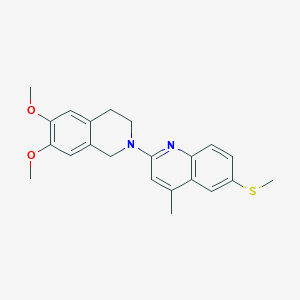
![N-ethyl-6-methyl-5-[5-(tetrahydro-2H-pyran-4-ylmethyl)-1,2,4-oxadiazol-3-yl]-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B4994654.png)
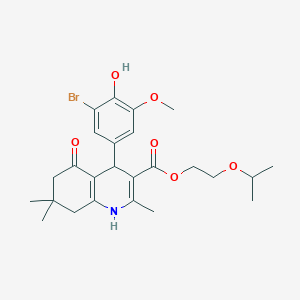
![N-[(4-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B4994671.png)
![3-[(4-methylphenyl)sulfonyl]-2-phenyl-3H-indole](/img/structure/B4994672.png)
